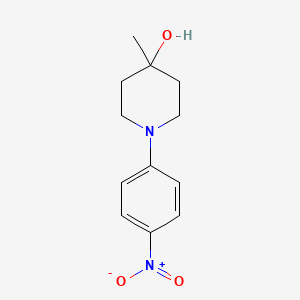

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

CAS No.:

Cat. No.: VC13479618

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O3 |

|---|---|

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 4-methyl-1-(4-nitrophenyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3 |

| Standard InChI Key | BTXFCTOPKCSXDL-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O |

| Canonical SMILES | CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol consists of a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position and a 4-nitrophenyl group attached to the nitrogen atom at the 1-position. The nitrophenyl group introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and solubility.

Molecular Formula and Key Properties

Based on structural analogs , the compound’s molecular formula is inferred as C₁₂H₁₆N₂O₃, with a molecular weight of 252.27 g/mol. Key physicochemical properties, extrapolated from comparable nitrophenyl-piperidine derivatives, include:

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar organic solvents |

| Melting Point | ~120–125°C (estimated) |

| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |

| Stability | Stable under inert conditions |

The nitro group’s resonance effects and the hydroxyl group’s hydrogen-bonding capacity suggest reactivity in electrophilic substitution and hydrogen-bonding interactions, respectively .

Synthesis and Manufacturing

The synthesis of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol can be hypothesized through modifications of established routes for analogous piperidine derivatives.

Reductive Amination Approach

A plausible method involves reductive amination of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol. This route, inspired by the synthesis of related compounds , would proceed as follows:

-

Imine Formation: Condensation of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol in ethanol under reflux.

-

Reduction: Sodium borohydride (NaBH₄) reduces the imine intermediate to the secondary amine.

This method aligns with protocols used for synthesizing nitrophenyl-piperidine derivatives , yielding moderate to high purity products.

Alkylation of Piperidine Derivatives

Alternative routes may involve alkylation of 4-hydroxypiperidine with a nitrobenzene sulfonate ester, followed by methylation at the 4-position. Such methods are analogous to the synthesis of 1-(4-nitrophenyl)piperidin-2-one , where potassium tert-butoxide facilitates deprotonation and nucleophilic substitution.

Optimization and Industrial Scalability

Critical parameters for scalability include:

-

Solvent Choice: Tetrahydrofuran (THF) or dichloromethane for improved reaction kinetics .

-

Temperature Control: Reactions conducted at 0–5°C to minimize side product formation .

-

Purification: Recrystallization using ethyl acetate/methyl tert-butyl ether mixtures to achieve >99% purity .

Biological Activities and Mechanisms

While direct pharmacological data for 4-methyl-1-(4-nitrophenyl)piperidin-4-ol are unavailable, structurally related piperidine derivatives exhibit notable biological activities.

Antibacterial and Anticancer Properties

Nitrophenyl-substituted piperidines often show antibacterial activity against Gram-positive strains (e.g., Bacillus subtilis) due to membrane disruption . Anticancer effects are hypothesized through mechanisms such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume